Cas no 2349588-95-8 (tert-butyl (3R)-3-amino-3-cyclopropylpropanoate)

tert-butyl (3R)-3-amino-3-cyclopropylpropanoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (3R)-3-amino-3-cyclopropylpropanoate
- 2349588-95-8
- EN300-6152202
-
- インチ: 1S/C10H19NO2/c1-10(2,3)13-9(12)6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m1/s1
- InChIKey: OLZAMXOIEVUZLW-MRVPVSSYSA-N
- ほほえんだ: O(C(C)(C)C)C(C[C@H](C1CC1)N)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 52.3Ų
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6152202-0.1g |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate |
2349588-95-8 | 0.1g |
$1068.0 | 2023-05-25 | ||
Enamine | EN300-6152202-5.0g |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate |
2349588-95-8 | 5g |
$3520.0 | 2023-05-25 | ||
Enamine | EN300-6152202-0.5g |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate |
2349588-95-8 | 0.5g |
$1165.0 | 2023-05-25 | ||
Enamine | EN300-6152202-10.0g |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate |
2349588-95-8 | 10g |
$5221.0 | 2023-05-25 | ||
Enamine | EN300-6152202-0.05g |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate |
2349588-95-8 | 0.05g |
$1020.0 | 2023-05-25 | ||
Enamine | EN300-6152202-0.25g |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate |
2349588-95-8 | 0.25g |
$1117.0 | 2023-05-25 | ||
Enamine | EN300-6152202-1.0g |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate |
2349588-95-8 | 1g |
$1214.0 | 2023-05-25 | ||
Enamine | EN300-6152202-2.5g |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate |
2349588-95-8 | 2.5g |
$2379.0 | 2023-05-25 |
tert-butyl (3R)-3-amino-3-cyclopropylpropanoate 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
tert-butyl (3R)-3-amino-3-cyclopropylpropanoateに関する追加情報
Comprehensive Overview of tert-butyl (3R)-3-amino-3-cyclopropylpropanoate (CAS No. 2349588-95-8)
The compound tert-butyl (3R)-3-amino-3-cyclopropylpropanoate (CAS No. 2349588-95-8) is a chiral intermediate of significant interest in pharmaceutical and fine chemical synthesis. Its unique structural features, including the cyclopropyl ring and tert-butyl ester group, make it a versatile building block for drug discovery and development. Recent trends in asymmetric synthesis and green chemistry have amplified its relevance, as researchers seek sustainable methods to produce enantiomerically pure compounds.
In the context of AI-driven drug design and high-throughput screening, tert-butyl (3R)-3-amino-3-cyclopropylpropanoate has gained attention for its potential applications in protease inhibitors and GPCR-targeted therapeutics. The 3R stereochemistry is particularly valuable for creating biologically active molecules with improved selectivity. A 2023 study highlighted its role in optimizing bioavailability of small-molecule drugs, addressing a key challenge in modern pharmacology.
The synthesis of CAS No. 2349588-95-8 typically involves enantioselective catalysis, with recent advances focusing on enzyme-mediated reactions and flow chemistry techniques. These methods align with the pharmaceutical industry's shift toward continuous manufacturing, reducing waste and improving efficiency. Analytical characterization via HPLC-MS and chiral chromatography confirms the compound's high purity (>98% ee), meeting stringent regulatory requirements for GMP production.
From a commercial perspective, tert-butyl (3R)-3-amino-3-cyclopropylpropanoate serves as a critical intermediate for API synthesis in antiviral and CNS drugs. Market analysts project growing demand due to its utility in next-generation therapeutics, especially those targeting rare diseases and precision medicine applications. Storage recommendations emphasize protection from moisture at 2-8°C, with stability data supporting long-term viability under inert atmospheres.
Environmental and safety assessments of CAS 2349588-95-8 indicate compliance with REACH regulations and OECD test guidelines. Its biodegradability profile and low ecotoxicity make it suitable for sustainable chemistry initiatives. Researchers are exploring its derivatives for bioconjugation techniques, leveraging the reactive amino group for targeted drug delivery systems—a hot topic in nanomedicine research.
Patent landscapes reveal increasing IP activity around cyclopropyl-containing compounds, with 2349588-95-8 appearing in several applications for kinase inhibitors and anti-inflammatory agents. The compound's structural rigidity contributes to enhanced metabolic stability, a property highly valued in drug candidate optimization. Recent publications in ACS Medicinal Chemistry Letters demonstrate its utility in fragment-based drug design.
Quality control protocols for tert-butyl (3R)-3-amino-3-cyclopropylpropanoate involve rigorous spectroscopic validation (1H/13C NMR, IR) and residual solvent analysis per ICH Q3C guidelines. Suppliers offering custom synthesis services often provide scale-up support from milligram to kilogram quantities, catering to both academic research and industrial applications. The compound's LogP and pKa values make it particularly useful for crossing blood-brain barrier in neuropharmaceutical development.
Emerging applications include its use as a precursor for PET tracer synthesis and peptidomimetics, reflecting broader trends in theranostics and personalized medicine. The tert-butyl ester moiety allows selective deprotection under mild conditions, enabling efficient multi-step synthesis workflows. Computational studies using molecular docking software have identified its derivatives as potential modulators of protein-protein interactions.
In formulation science, the compound's solid-state properties (crystallinity, hygroscopicity) are carefully characterized to ensure compatibility with lyophilization processes and lipid nanoparticle encapsulation techniques. These considerations are critical for developing oral dosage forms and injectable formulations, addressing frequent queries about drug delivery optimization in pharmaceutical forums.
The global supply chain for CAS 2349588-95-8 demonstrates regional specialization, with GMP-certified facilities in Europe and Asia-Pacific leading production. Regulatory filings emphasize proper SDS documentation and transport classification, though the compound falls outside hazardous material categories. Current research collaborations focus on developing continuous flow synthesis routes to enhance atom economy—a priority in green chemistry metrics.
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